1,3,5-Trinitro-2,4,6-tripicrylbenzene
Overview
Description
1,3,5-Trinitro-2,4,6-tripicrylbenzene is a secondary explosive aromatic nitro compound . It is particularly suitable for utilization in booster cups and exploding bridge wire (EBW) detonators due to its improved thermal stability and high initiation sensitivity .
Synthesis Analysis
The compound this compound is prepared by reacting a picrylhalide or picrylthiocyanate with a trihalotrinitrobenzene or trithiocyanatetrinitrobenzene .Chemical Reactions Analysis
The decomposition behavior of this compound under different stimulations has been studied using reactive molecular dynamics simulations . The initial decomposition of the crystal under both thermal and shock stimuli starts with the breakage of the N–NO2 bond .Scientific Research Applications
Synthesis and Chemical Reactions
1,3,5-Trinitro-2,4,6-tripicrylbenzene has been the subject of various studies focusing on its synthesis and chemical reactions. For example, Zierer and Dulog (1993) explored the synthesis of this compound and its reaction with picryl halides, highlighting its chemical properties and potential applications in material science Zierer & Dulog, 1993.
High-Energy Materials Research
The compound has significant applications in the field of high-energy materials (HEMs). Badgujar et al. (2008) studied its use in microwave-assisted synthesis, demonstrating its relevance in green chemistry and potential for HEMs Badgujar et al., 2008.
Hydrogenation Studies
Research by Belskaya et al. (2016) investigated the hydrogenation of aromatic trinitro compounds, including this compound. This study provides insight into chemical processes that could be crucial for material synthesis and modification Belskaya et al., 2016.
Crystallization Kinetics
In 2018, Liu Ruqin et al. explored the crystallization kinetics of this compound, particularly its application in the manufacturing of insensitive high energetic materials used in military and civil fields Liu Ruqin et al., 2018.
Molecular Structure Analysis
The molecular structure of this compound has been a topic of study, with researchers like Baldridge and Siegel (1993) using computational methods to understand its properties, which can be crucial for various scientific applications Baldridge & Siegel, 1993.
Thermophysical Properties and Safety
The thermophysical properties, performance, formulations, and safety aspects of this compound have been comprehensively reviewed, providing valuable information for its handling and use in various applications Boddu et al., 2010.
Vapour Pressure Measurements
Studies like those conducted by Cundall et al. (1978) on the equilibrium vapor pressures of this compound and other related high explosives are crucial for understanding its physical properties and potential applications Cundall et al., 1978.
Synthesis Methods
Straessler (2010) developed conditions for the efficient nitration of compounds related to this compound, which is vital for its synthesis and potential applications in various scientific fields Straessler, 2010.
Mechanism of Action
The C6 ring in 1,3,5-Trinitro-2,4,6-tripicrylbenzene undergoes structural rearrangement to form a C3–C5 bicyclic structure at a constant high temperature . Then, the C3 and C5 rings break in turn . The main final products under shock are N2, CO2, and H2O, while NO, N2, H2O and CO are formed instead at 1 atm under a constant high temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1,3,5-trinitro-2,4,6-tris(2,4,6-trinitrophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H6N12O24/c37-25(38)7-1-10(28(43)44)16(11(2-7)29(45)46)19-22(34(55)56)20(17-12(30(47)48)3-8(26(39)40)4-13(17)31(49)50)24(36(59)60)21(23(19)35(57)58)18-14(32(51)52)5-9(27(41)42)6-15(18)33(53)54/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJNLKPQJWBCID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C(=C(C(=C2[N+](=O)[O-])C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H6N12O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
846.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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